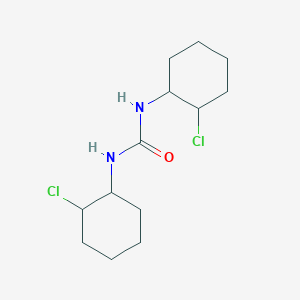

1,3-Bis(2-chlorocyclohexyl)urea

Description

Contextualization within the Broader Class of Urea (B33335) Derivatives in Chemical and Biological Research

Urea derivatives are a significant class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms. nih.govacs.orgnih.govresearchgate.net This core structure imparts unique properties that make them highly valuable in both chemical and biological research. The urea functional group can act as both a hydrogen bond donor and acceptor, enabling it to form stable interactions with various biological targets, such as proteins and enzymes. nih.govmdpi.com This capacity for molecular recognition is a key reason for their widespread use in drug discovery and medicinal chemistry. acs.orgnih.govresearchgate.net

Historically, urea derivatives have been instrumental in the development of various therapeutic agents. nih.govacs.orgnih.gov For instance, the discovery of suramin, a urea derivative, was a significant advancement in the treatment of trypanosomiasis. nih.govfrontiersin.org In more recent times, urea-based compounds like sorafenib (B1663141) and lenvatinib (B1674733) have been approved for cancer therapy, highlighting the continued importance of this structural motif in modern medicine. acs.orgresearchgate.netsemanticscholar.org Beyond pharmaceuticals, urea derivatives find applications as building blocks in combinatorial chemistry and as linkers in antibody-drug conjugates. nih.gov

The versatility of urea derivatives extends to their role as inhibitors of various enzymes. For example, certain 1,3-disubstituted ureas are potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating conditions like hypertension and inflammation. nih.gov The ability to modify the substituents on the urea nitrogen atoms allows for the fine-tuning of the compound's properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov

Significance and Rationale for Investigating the Chemical Compound 1,3-Bis(2-chlorocyclohexyl)urea (B14014926)

The investigation into this compound is driven by the potential to create novel compounds with unique chemical and biological properties. The presence of two chlorocyclohexyl groups introduces specific structural and electronic features that can influence its reactivity and interactions with other molecules. The lipophilic nature of the cyclohexyl rings combined with the electronegativity of the chlorine atoms can lead to interesting biological activities.

While specific research on the biological activity of this compound is not extensively documented in the provided search results, the rationale for its investigation can be inferred from the broader context of related compounds. The synthesis of various 1,3-disubstituted ureas containing bicyclic fragments has yielded potent inhibitors of RNA virus replication and soluble epoxide hydrolase. nih.gov This suggests that the incorporation of cyclic and halogenated moieties into the urea scaffold is a promising strategy for discovering new bioactive molecules.

The structural analogue, 1,3-Bis(2-chloroethyl)urea (B46951), is a known chemical entity, and its synthesis has been described. scbt.comprepchem.com This provides a synthetic precedent for the preparation of this compound and facilitates its further study. The exploration of such compounds contributes to the fundamental understanding of structure-activity relationships within the urea class of molecules.

Historical Perspectives on Analogous Halogenated Cyclohexyl Urea Structures in Academic Inquiry

The study of halogenated organic compounds, including those with cyclohexyl and urea moieties, has a long history in chemical research. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. nih.govmdpi.com The introduction of halogen atoms can alter the electronic properties of a molecule, influence its binding to target proteins, and improve its ability to cross cell membranes. nih.gov

The historical trajectory of urea derivatives in medicinal chemistry, from early dyes with therapeutic properties to modern targeted therapies, underscores the enduring importance of this chemical class. nih.govnih.govfrontiersin.org The investigation of novel structures like this compound represents a continuation of this legacy, driven by the quest for new molecules with valuable properties.

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

13908-82-2 |

|---|---|

Molecular Formula |

C13H22Cl2N2O |

Molecular Weight |

293.23 g/mol |

IUPAC Name |

1,3-bis(2-chlorocyclohexyl)urea |

InChI |

InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18) |

InChI Key |

HEBOXYNUDXBKBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1,3-Bis(2-chlorocyclohexyl)urea (B14014926)

The traditional synthesis of ureas often involves the reaction of amines with phosgene (B1210022) or its equivalents, or with isocyanates. acs.org A common approach for producing 1,3-disubstituted ureas involves the reaction between an amine and carbon dioxide. acs.orgrsc.orgpsu.edu

Precursor Selection and Reagent Chemistry

The synthesis of this compound typically starts with the selection of appropriate precursors. The key starting materials are 2-chlorocyclohexylamine and a carbonyl source. The reaction of primary aliphatic amines with carbon dioxide is a known method for producing urea (B33335) derivatives. rsc.orgpsu.edu This reaction proceeds through the formation of an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. psu.edu

The choice of reagents is crucial for the successful synthesis. For instance, the reaction of amines with carbon dioxide can be catalyzed by various agents to improve yield and efficiency. acs.org Alternatively, the reaction can proceed without a catalyst under specific conditions. rsc.orgpsu.edu

Reaction Conditions and Optimization Strategies for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often studied include temperature, pressure, and reaction time. rsc.orgpsu.edu For the reaction of primary aliphatic amines with CO2, satisfactory yields have been obtained by carefully controlling these variables, even in the absence of a catalyst or solvent. rsc.orgpsu.edu

For example, a study on the synthesis of urea derivatives from primary aliphatic amines and CO2 without a catalyst investigated the effects of temperature, pressure, and amine concentration to find the optimal conditions. rsc.orgpsu.edu The preliminary mechanism suggests the rapid formation of an alkyl ammonium alkyl carbamate intermediate, which then undergoes intramolecular dehydration to form the final urea product. psu.edu

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have led to the development of novel methods for urea synthesis, which could be applicable to the production of this compound.

Electrochemically Mediated Synthesis

Electrochemical synthesis is emerging as a promising and environmentally friendly alternative to traditional methods. oaepublish.com It offers a way to synthesize ureas under ambient conditions, potentially reducing energy consumption and by-product formation. oaepublish.comnih.gov The process typically involves the co-reduction of a carbon source, like carbon dioxide (CO2) or carbon monoxide (CO), and a nitrogen source. oaepublish.comresearchgate.netchemrxiv.org

The core of this method lies in the C-N coupling reaction on the surface of an electrocatalyst. oaepublish.com Researchers are actively exploring various catalytic materials to improve the efficiency and selectivity of this reaction. oaepublish.comnih.govresearchgate.net The mechanism involves the electrochemical reduction of the carbon and nitrogen sources to form key intermediates that then couple to form the urea backbone. oaepublish.comnih.gov

Table 1: Key Aspects of Electrochemical Urea Synthesis

| Feature | Description |

|---|---|

| Principle | Co-reduction of a carbon source (e.g., CO2) and a nitrogen source at an electrode surface. oaepublish.com |

| Advantages | Can operate at ambient temperature and pressure, potentially more sustainable. oaepublish.comnih.gov |

| Challenges | Low Faradaic efficiency and poor selectivity are significant hurdles. researchgate.net |

| Catalysts | Research is focused on developing efficient and selective electrocatalysts. oaepublish.comnih.govresearchgate.net |

Catalytic Methods in Urea Formation

Catalysis plays a vital role in modern organic synthesis, and the formation of ureas is no exception. Various catalytic systems have been developed to facilitate the synthesis of ureas from amines and carbon dioxide. nih.gov These methods often aim to overcome the challenges associated with the dehydration of the intermediate carbamic acids. nih.gov

One approach involves the use of a strong amidine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to catalyze the reaction of amines with gaseous carbon dioxide. acs.org This method generates carbamic acids in situ, which can then be converted to the desired urea. acs.org Another strategy utilizes a titanium complex as a catalyst for the reaction of alkyl ammonium carbamates to produce urea derivatives in high yields. nih.gov Research has also shown that some urea derivatives can be synthesized from primary aliphatic amines and CO2 without any catalyst under optimized conditions. rsc.org

Derivatization and Analogue Synthesis for Research Purposes

The synthesis of derivatives and analogues of this compound is important for various research applications, including the exploration of structure-activity relationships. acs.org The urea functional group is a common motif in bioactive compounds. nih.gov

The derivatization of ureas can be achieved through various chemical transformations. For instance, N,N'-dicyclohexylurea (DCU) derivatives of amino acids have been synthesized and studied for their gelation properties and as anion sensors. rsc.org The synthesis of unsymmetrical urea derivatives can be achieved using reagents like hypervalent iodine compounds. mdpi.com Furthermore, the synthesis of related compounds, such as 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea, demonstrates the potential for modification at the nitrogen atoms. prepchem.com The synthesis of bi- and bis-1,2,3-triazoles containing urea moieties highlights the versatility of the urea scaffold in constructing more complex molecular architectures. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Dicyclohexylurea (B42979) (DCU) wikipedia.orgthermofisher.comsigmaaldrich.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea prepchem.com |

| 2-Chlorocyclohexylamine |

| Alkyl ammonium alkyl carbamate psu.edu |

| Carbon dioxide (CO2) acs.orgrsc.orgpsu.eduoaepublish.comnih.govnih.govnih.gov |

| Carbon monoxide (CO) researchgate.netchemrxiv.org |

| Phosgene acs.org |

| Titanium complex nih.gov |

| N,N'-dicyclohexyl-N"-(10-nonadecyl)guanidine ornl.gov |

| N-cyclohexyl-N'-(10-nonadecyl)urea ornl.gov |

| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea mdpi.com |

| Carmustine impurity A sigmaaldrich.com |

Modification of the Urea Backbone and Cyclohexyl Moieties

The modification of urea derivatives is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a compound's properties. For a hypothetical this compound molecule, modifications could theoretically be targeted at two primary locations: the central urea backbone and the peripheral cyclohexyl rings.

Urea Backbone Modification:

The urea moiety (-(NH-CO-NH)-) itself can be a target for chemical transformation. While the core structure is generally stable, the nitrogen atoms can potentially undergo further substitution, although this is less common for 1,3-disubstituted ureas. More feasible modifications might involve reactions that lead to the formation of heterocyclic systems, depending on the reactivity of the chloro-substituent on the cyclohexyl ring.

Cyclohexyl Moiety Modification:

The cyclohexyl rings offer several avenues for modification. The chlorine atoms at the 2-position are reactive sites amenable to nucleophilic substitution reactions. This would allow for the introduction of a wide variety of functional groups, thereby altering the compound's polarity, size, and potential for intermolecular interactions.

| Potential Modification | Reagent/Reaction Type | Potential Outcome |

| Chlorine Substitution | Nucleophilic Substitution (e.g., with azides, amines, thiols) | Introduction of new functional groups, altering biological activity or material properties. |

| Dehydrochlorination | Elimination Reaction | Formation of a double bond in the cyclohexyl ring, creating a cyclohexenylurea derivative. |

| Further Halogenation | Halogenation agents | Introduction of additional halogen atoms on the cyclohexyl ring. |

This table represents theoretical modifications based on general organic chemistry principles, as direct examples for this compound are not available.

Stereoselective Synthesis and Isomer Separation

The structure of this compound inherently possesses multiple stereocenters, specifically on the cyclohexyl rings at the points of attachment of the urea nitrogen and the chlorine atom. This leads to the possibility of numerous diastereomers and enantiomers. The spatial arrangement of these substituents can significantly influence the molecule's biological activity and physical properties.

The synthesis of a specific stereoisomer, known as stereoselective synthesis, is a significant challenge in organic chemistry. For a compound like this compound, this would likely involve starting with a stereochemically pure 2-chlorocyclohexylamine. The reaction of this chiral amine with a carbonyl source (like phosgene or a phosgene equivalent) would, in principle, yield the desired stereoisomer of the urea.

Given the lack of specific synthetic procedures, one can only speculate on the methods that could be employed. Modern asymmetric catalysis could potentially play a role in establishing the desired stereochemistry during the synthesis of the precursors.

Should a mixture of isomers be produced, their separation would be crucial for studying the properties of each individual stereoisomer. Chromatographic techniques are the most common methods for isomer separation.

Potential Separation Techniques for Isomers:

| Technique | Principle | Applicability |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Separation of enantiomers. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often with a chiral stationary phase. | Can offer faster and more efficient separation of stereoisomers compared to HPLC. |

| Fractional Crystallization | Differences in the solubility of diastereomers. | A classical method that can be effective for separating diastereomeric salts. |

This table outlines common techniques for isomer separation in organic chemistry, as specific protocols for this compound are not described in the literature.

Introduction of Chemical Probes for Mechanistic Studies

To understand how a molecule like this compound might interact with biological systems or participate in chemical processes, researchers often employ chemical probes. These are modified versions of the parent compound that contain a reporter group, such as a fluorescent tag, a radioactive isotope, or a group that can be used for affinity purification.

For this compound, a chemical probe could be designed by attaching a reporter group to either the urea backbone or one of the cyclohexyl rings. For instance, a fluorescent dye could be appended via a linker to one of the nitrogen atoms of the urea, or it could replace the chlorine atom on the cyclohexyl ring through a nucleophilic substitution reaction.

The use of such probes would be instrumental in:

Target Identification: Identifying the specific proteins or other biomolecules with which the compound interacts.

Localization Studies: Visualizing the distribution of the compound within cells or tissues.

Mechanistic Elucidation: Understanding the specific binding events and downstream effects of the compound's interaction with its target.

The development of a chemical probe for this compound would first require a robust synthetic route to the parent compound and its analogues to allow for the incorporation of the desired reporter tags.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure of a novel compound like 1,3-Bis(2-chlorocyclohexyl)urea (B14014926) would be established through a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show a complex set of signals in the aliphatic region corresponding to the cyclohexyl protons. The presence of the chlorine atom at the C2 position would induce a downfield shift for the proton attached to the same carbon (CHCl) and would influence the chemical shifts of neighboring protons. The N-H protons of the urea (B33335) linkage would appear as a distinct signal, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, the carbonyl carbon of the urea group would exhibit a characteristic resonance. The cyclohexyl carbons would appear in the aliphatic region, with the carbon bearing the chlorine atom (C-Cl) being significantly deshielded and appearing at a lower field compared to the other ring carbons.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound, HRMS would provide the precise mass of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₁₃H₂₂Cl₂N₂O). Fragmentation patterns observed in the mass spectrum would offer further structural clues, such as the loss of a chlorocyclohexyl group.

| Technique | Expected Observations for this compound (Inferred) |

| ¹H NMR | Complex multiplets for cyclohexyl protons, a downfield signal for the CHCl proton, and a distinct signal for the N-H protons. |

| ¹³C NMR | A characteristic signal for the urea carbonyl carbon, and signals for the cyclohexyl carbons with the C-Cl carbon being downfield shifted. |

| HRMS | Precise mass measurement confirming the molecular formula C₁₃H₂₂Cl₂N₂O. |

X-ray Crystallographic Analysis of N,N'-Dicyclohexylurea and its Research Complexes

Although a crystal structure for this compound has not been reported, the X-ray crystallographic data of N,N'-dicyclohexylurea (DCU) and its derivatives provide a solid foundation for predicting its solid-state structure. researchgate.netnih.gov

Crystal structures of DCU derivatives consistently show that the cyclohexyl rings adopt a stable chair conformation . nih.gov This is the most energetically favorable conformation for a six-membered ring, minimizing both angle and torsional strain. It is highly probable that the cyclohexyl rings in this compound would also exhibit this conformation.

The urea moiety itself is typically planar, and the substituents on the nitrogen atoms can adopt either a trans-trans, trans-cis, or cis-cis arrangement. In the solid state, N,N'-disubstituted ureas often favor a trans-trans conformation, which allows for the formation of extended hydrogen-bonding networks.

| Structural Feature | Observation in DCU Derivatives | Predicted Feature for this compound |

| Cyclohexyl Ring Conformation | Chair conformation nih.gov | Chair conformation |

| Urea Linkage Conformation | Predominantly trans-trans | Likely trans-trans in the solid state |

| Primary Intermolecular Interaction | N-H···O=C hydrogen bonds nih.govnih.gov | N-H···O=C hydrogen bonds |

| Potential Additional Interactions | - | C-H···Cl or Cl···Cl contacts |

Conformational Analysis and Dynamics of the Cyclohexyl Rings and Urea Linkage

The conformational flexibility of this compound would be primarily associated with the rotation around the C-N bonds of the urea linkage and the ring inversion of the cyclohexyl groups.

The cyclohexyl rings are expected to exist predominantly in the chair conformation. Ring flipping to the alternative chair form is a dynamic process, but the energy barrier for this is relatively low. The presence of the bulky chlorocyclohexyl group would likely influence the rotational barrier around the C-N bonds.

The urea linkage has a significant barrier to rotation due to the partial double bond character of the C-N bonds. This gives rise to the possibility of different conformers (trans and cis) with respect to the arrangement of the cyclohexyl groups relative to the carbonyl group. Computational studies on similar N,N'-disubstituted ureas have shown that the trans-trans conformation is generally the most stable.

Investigation of Supramolecular Interactions

The ability of the urea functionality to form robust and directional hydrogen bonds is a cornerstone of its role in supramolecular chemistry. In this compound, the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

This donor-acceptor pattern facilitates the self-assembly of molecules into well-defined supramolecular architectures . In the case of DCU and its derivatives, the most common motif is a one-dimensional chain or tape held together by a pair of N-H···O=C hydrogen bonds between adjacent molecules. nih.govnih.gov These tapes can then pack in various ways to form the three-dimensional crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific studies on the reaction mechanisms of 1,3-Bis(2-chlorocyclohexyl)urea (B14014926) are not detailed in the provided results, quantum mechanics (QM) provides the theoretical framework for such predictions. nih.gov QM calculations can be employed to map out potential energy surfaces for chemical reactions involving the urea (B33335) moiety. This allows for the identification of transition state structures—the high-energy intermediates that govern the rate and pathway of a reaction. For instance, in the context of urea derivatives acting as masked isocyanates, QM can elucidate the mechanism of their decomposition into isocyanate and amine components. mdpi.com By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely reaction mechanism.

The analysis of bond energies and molecular orbitals provides a quantitative description of the bonding within this compound. researchgate.net Bond Dissociation Energy (BDE) calculations can quantify the strength of specific bonds, such as the C-N and C-Cl bonds, indicating their susceptibility to homolytic or heterolytic cleavage. mdpi.com

Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. For urea derivatives, MO analysis helps identify the regions of the molecule most likely to engage in electrophilic or nucleophilic attacks. mdpi.com

Below is a table illustrating theoretical bond energy values for types of bonds present in this compound, based on general values for similar chemical environments.

| Bond Type | Typical Homolytic Bond Dissociation Energy (kcal/mol) |

| C-N (in urea-like structures) | 70 - 90 |

| C-Cl (on a cyclohexane (B81311) ring) | 80 - 85 |

| C-H (on a cyclohexane ring) | 95 - 100 |

| N-H (in urea-like structures) | 100 - 110 |

Note: These are generalized values and the actual BDEs in this compound would require specific calculation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, particularly its flexibility and interactions with larger systems like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein. nih.gov For urea derivatives, which are often designed as enzyme inhibitors, docking studies are crucial for understanding their binding mode. nih.govnih.gov These simulations can reveal key interactions, like hydrogen bonds between the urea's N-H and C=O groups and amino acid residues in the protein's active site. mdpi.com The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong and specific binding. mdpi.com Additionally, the chlorocyclohexyl groups can form hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex. nih.gov

A study of diaryl ureas found that nonbonded π interactions, particularly CH-π interactions, were the most frequent type of interaction with their target proteins. mdpi.com

| Interaction Type | Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | N-H groups | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | C=O group | Arginine, Lysine, Serine, Histidine |

| Hydrophobic Interactions | Cyclohexyl rings | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonds | Chlorine atoms | Electron-rich atoms (e.g., Oxygen, Nitrogen) |

The two rotatable bonds connecting the cyclohexyl rings to the urea core give this compound significant conformational flexibility. Conformational sampling techniques, such as molecular dynamics (MD) simulations, are used to explore the range of possible three-dimensional structures the molecule can adopt. nih.gov These simulations generate a trajectory of the molecule's movements over time, allowing for the mapping of its energetic landscape. nih.govnih.gov This landscape reveals the relative energies of different conformations, identifying low-energy, stable conformers that are more likely to be populated. nih.gov Understanding the preferred conformations is essential, as the molecule's shape dictates its ability to fit into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical Aspects)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org The fundamental principle is that the activity or property of a chemical is a function of its molecular structure. wikipedia.org

For a series of urea derivatives, a QSAR study would involve several key steps:

Data Set Selection : A group of urea analogues with known biological activities (e.g., inhibitory concentrations) is chosen. mdpi.com

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govmdpi.com

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. wikipedia.org

In studies on urea derivatives as mPGES-1 inhibitors, 3D-QSAR models have been developed with high predictive accuracy, indicated by parameters like a high Q² (a measure of predictive ability) and Pearson-r value. nih.goveurekaselect.com Such models generate contour maps that highlight regions where modifications to the molecular structure—such as adding bulky groups or hydrogen bond donors/acceptors—would likely enhance biological activity. nih.gov

| QSAR/QSPR Modeling Step | Description | Key Parameters/Methods |

| Data Selection | Compiling a set of structurally related compounds with measured activity/property data. | Training set, Test set |

| Descriptor Generation | Calculating numerical values that represent the physicochemical properties of the molecules. | Constitutional, Topological, Geometrical, Quantum Chemical descriptors |

| Variable Selection | Choosing the most relevant descriptors that correlate with the activity. | Stepwise regression, Genetic algorithms |

| Model Construction | Creating a mathematical relationship between selected descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM) |

| Model Validation | Assessing the robustness and predictive power of the model. | R², Q² (Cross-validated R²), External validation |

Prediction of Physicochemical Properties Relevant to Research (e.g., Lipophilicity, pKa)

Computational tools and theoretical models allow for the estimation of fundamental physicochemical parameters. These predictions are based on the compound's structure and the known properties of its constituent functional groups.

Lipophilicity (LogP)

For instance, the simpler analog, 1,3-Bis(2-chloroethyl)urea (B46951), which replaces the cyclohexyl rings with ethyl chains, has a computationally predicted LogP of 0.6. nih.gov The presence of the two cyclohexyl rings in this compound would significantly increase its nonpolar surface area, thereby increasing its lipophilicity. The parent compound, 1,3-dicyclohexylurea (B42979), is expected to be more lipophilic than its chloroethyl counterpart. The addition of chlorine atoms to the cyclohexyl rings further influences the electronic distribution and can slightly increase lipophilicity.

Considering these factors, the LogP of this compound is predicted to be substantially higher than that of its chloroethyl analog.

Predicted Physicochemical Properties of this compound and Related Compounds

| Compound Name | Predicted LogP | Predicted pKa | Source of Prediction |

| This compound | Estimated > 3.0 | Estimated ~12-13 | Based on structural analogs |

| 1,3-Bis(2-chloroethyl)urea | 0.6 | 12.99 | PubChem nih.gov, ChemicalBook chemicalbook.com |

| 1,1-Dicyclohexylurea | Not available | 14.80 | ChemicalBook chemicalbook.com |

Note: The values for this compound are estimations based on the properties of structurally related compounds.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH. The urea functional group is generally considered to be very weakly basic, with the protonation typically occurring on the oxygen atom. The pKa of the conjugate acid of urea is approximately 0.1. However, the substituents on the nitrogen atoms significantly influence the basicity of the urea moiety.

For 1,1-dicyclohexylurea, a predicted pKa value is reported to be 14.80, which reflects the basicity of the urea nitrogen. chemicalbook.com In the case of 1,3-Bis(2-chloroethyl)urea, the electron-withdrawing nature of the chloroethyl groups reduces the electron density on the nitrogen atoms, making them less basic. This is reflected in its lower predicted pKa of 12.99. chemicalbook.com

For this compound, the presence of two cyclohexyl groups would be expected to confer a basicity similar to that of dicyclohexylurea. However, the electronegative chlorine atoms on the 2-position of the cyclohexyl rings will exert an electron-withdrawing inductive effect, thereby decreasing the basicity of the urea nitrogens. Consequently, the pKa of this compound is anticipated to be lower than that of 1,1-dicyclohexylurea and likely in a range similar to or slightly lower than that of 1,3-Bis(2-chloroethyl)urea.

The accurate prediction of pKa for complex molecules can be challenging and often requires sophisticated computational methods that take into account solvent effects and conformational flexibility. mdpi.comresearchgate.netrowansci.com

Mechanistic Studies of Biochemical and Cellular Interactions Non Clinical

Investigation of Molecular Targets and Binding Mechanisms

No studies documenting the inhibitory or modulatory effects of 1,3-Bis(2-chlorocyclohexyl)urea (B14014926) on specific enzymes in in vitro systems have been identified.

There is no available data from cell-free assays detailing the direct interactions of this compound with nucleic acids (DNA or RNA) or isolated proteins.

Cellular Pathway Perturbations in Established Cell Lines

Information regarding the impact of this compound on cell cycle progression in any established research cell line is not present in the current body of scientific literature.

There are no published in vitro studies that have investigated the potential of this compound to induce programmed cell death mechanisms such as apoptosis or necrosis.

Intracellular Localization and Subcellular Distribution Mechanisms in Cell Culture Models

Data on the intracellular localization and the mechanisms governing the subcellular distribution of this compound within cells in culture models have not been reported.

It is important to note that while information is lacking for this compound, research does exist for a similarly named but structurally distinct compound, 1,3-bis(2-chloroethyl)urea (B46951) (BCU). However, due to the specific request to focus solely on the cyclohexyl derivative, findings related to BCU are not included here. The absence of data for this compound suggests it may be a novel compound with limited research history or a compound that has not been the subject of detailed mechanistic investigation.

Modulation of Receptor Activity or Ion Channel Function in Controlled Experimental Systems

There is no available data from controlled experimental systems detailing how this compound may modulate the activity of specific receptors or the function of ion channels. Studies investigating its binding affinity, agonistic or antagonistic effects on any known receptor, or its influence on ion flux through cellular membranes have not been identified in the public domain.

Studies on Resistance Mechanisms in Laboratory Models

Similarly, there is a lack of research on the development of resistance mechanisms to this compound in any laboratory models. This includes the absence of studies on potential mechanisms such as enzymatic degradation, target modification, or efflux pump-mediated resistance in cell lines or other non-clinical models.

Pharmacokinetic and Metabolic Research Aspects Non Clinical

Absorption and Distribution Studies in In Vitro Models and Pre-Clinical Animal Models

No data are available on the absorption and distribution characteristics of 1,3-Bis(2-chlorocyclohexyl)urea (B14014926) in either in vitro systems or pre-clinical animal models.

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes or Animal Tissues

There is no available information regarding the metabolic fate of this compound in hepatic microsomes or any animal tissues.

Specific enzymatic pathways, such as those involving Cytochrome P450 or glutathione (B108866) conjugation, have not been described for the biotransformation of this compound.

No studies have been published on the isolation and structural elucidation of any potential metabolites of this compound.

Excretion Mechanisms in Pre-Clinical Animal Models

The routes and mechanisms of excretion for this compound in any pre-clinical animal model have not been documented in the available literature.

Drug-Drug Interaction Studies in In Vitro Systems (e.g., Enzyme Induction/Inhibition)

There is no information on in vitro studies assessing the potential of this compound to induce or inhibit metabolizing enzymes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Structural Modifications and Profiling of Biological Activities in Research Assays

Systematic structural modifications are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties of a lead compound. For 1,3-bis(2-chlorocyclohexyl)urea (B14014926), a systematic approach would involve modifications at three key positions: the urea (B33335) linkage, the cyclohexyl rings, and the chloro substituents.

Modifications of the Urea Moiety: The central urea group is a critical hydrogen bonding motif. mdpi.comnih.gov Its NH protons can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

Thiourea (B124793) Analogs: Replacing the urea oxygen with sulfur to form a thiourea can significantly alter the compound's biological activity. For instance, in a series of anti-tuberculosis agents, the thiourea analog showed a substantial decrease in activity compared to the parent urea compound. nih.gov This suggests that the hydrogen bonding capacity and electronic properties of the carbonyl oxygen are crucial for its biological function.

N-Alkylation: Methylation of one or both urea nitrogens would eliminate their hydrogen bond donating ability. nih.gov This change can help to probe the importance of these interactions for target binding. Studies on other urea derivatives have shown that such modifications often lead to a decrease in biological potency. nih.gov

Ring Substitution: Introducing various substituents on the cyclohexyl rings can modulate lipophilicity, solubility, and metabolic stability. For example, the introduction of polar groups could enhance aqueous solubility. Conversely, strategic placement of fluorine atoms can block sites of metabolism and improve metabolic stability, a strategy successfully employed in drug design. nih.gov

Ring Variation: Replacing one or both cyclohexyl rings with other cyclic or aromatic systems would create a diverse library of analogs. For instance, replacing a cyclohexyl ring with a phenyl ring could introduce potential for π-π stacking interactions with a biological target. mdpi.com

Modifications of the Chloro Substituent: The chlorine atoms are electron-withdrawing and contribute to the lipophilicity of the molecule.

Halogen Substitution: Replacing chlorine with other halogens (e.g., fluorine, bromine) would systematically alter the size, electronegativity, and lipophilicity of the substituent. This can fine-tune the electronic and steric properties of the molecule to optimize target interactions.

Replacement with Other Groups: Substituting the chloro group with other functionalities, such as hydroxyl, methoxy, or small alkyl groups, would provide insights into the steric and electronic requirements at this position.

The biological activities of these systematically modified analogs would typically be profiled in a panel of in vitro research assays. Given the structural similarity to known inhibitors of various enzymes, initial screens could include assays for kinases, proteases, or hydrolases. nih.govnih.gov For example, diaryl urea derivatives have been extensively studied as inhibitors of receptor tyrosine kinases. eurekaselect.com Antiproliferative assays against various cancer cell lines are also a common starting point for evaluating the potential of novel urea-containing compounds. mdpi.com

Interactive Data Table: Hypothetical Biological Activity of Modified this compound Analogs

This table is a hypothetical representation based on general SAR principles for urea derivatives and is for illustrative purposes only. Actual data would require experimental validation.

| Compound | Modification | Biological Activity (IC50, µM) |

|---|---|---|

| This compound | Parent Compound | - |

| 1,3-Bis(2-chlorocyclohexyl)thiourea | Urea to Thiourea | >100 |

| 1-(2-chlorocyclohexyl)-3-(2-fluorocyclohexyl)urea | Cl to F substitution | 5.2 |

| 1,3-Bis(2-hydroxycyclohexyl)urea | Cl to OH substitution | 25.8 |

Identification of Key Structural Motifs and Pharmacophoric Features for Desired Activity

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure and comparison with other bioactive urea derivatives.

The primary pharmacophoric elements are likely to be:

Hydrogen Bond Donor: The two N-H groups of the urea moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.

Hydrophobic Features: The two cyclohexyl rings.

Halogen Bonding Potential: The two chlorine atoms.

The spatial arrangement of these features is critical for biological activity. The distance and relative orientation between the hydrogen bond donors/acceptor and the hydrophobic groups define the pharmacophore. The chlorine atoms, in addition to influencing the electronics of the cyclohexyl rings, may also participate in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized in drug design.

Pharmacophore models can be developed using ligand-based or structure-based approaches. In the absence of a known crystal structure of the target protein, a ligand-based model can be generated by aligning a set of active molecules and identifying the common chemical features.

Impact of Stereochemistry and Conformational Isomerism on Biological Interactions

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.govbiomedgrid.combiomedgrid.com this compound contains multiple chiral centers, specifically at the C1 and C2 positions of each cyclohexyl ring. This gives rise to a number of possible stereoisomers (diastereomers and enantiomers).

The different spatial arrangements of the chloro and urea substituents on the cyclohexyl rings will lead to distinct three-dimensional shapes for each stereoisomer. Biological systems, being inherently chiral, can differentiate between these stereoisomers, leading to stereoselective interactions with protein targets. nih.govsolubilityofthings.com

Furthermore, the cyclohexyl rings can exist in different chair conformations, and the equatorial or axial positioning of the substituents will influence the molecule's shape and its ability to interact with a receptor. The energetic preference for certain conformations can differ between stereoisomers, further contributing to differences in biological activity.

Development and Validation of Predictive Models for Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govderpharmachemica.commui.ac.ir These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective analogs.

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: A set of analogs with measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electronic fields).

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. derpharmachemica.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

A validated QSAR model can provide valuable insights into the SAR of the series. For example, the coefficients of the descriptors in the QSAR equation can indicate which physicochemical properties are most important for activity. Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the molecule where steric bulk or certain electronic properties are favorable or unfavorable for activity. nih.gov Such models, once validated, can be used to virtually screen new, un-synthesized derivatives to prioritize those with the highest predicted activity. nih.gov

Analytical Methodologies for Research and Pre Clinical Studies

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of "1,3-Bis(2-chlorocyclohexyl)urea," enabling its separation from impurities, related compounds, and complex biological matrices. The development and validation of these techniques are critical for obtaining accurate and reproducible data.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of urea-based compounds. For "this compound," reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation. A typical RP-HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity.

A gradient elution method would likely be employed, starting with a higher polarity mobile phase (e.g., a mixture of water and a small amount of organic solvent like acetonitrile (B52724) or methanol) and gradually increasing the proportion of the organic solvent. This ensures the efficient elution of the compound of interest while separating it from more polar and less polar impurities. For instance, in the analysis of the related compound 1-(2-chloroethyl)-3-cyclohexylurea, a mobile phase of 100% acetonitrile has been used with a C18 column. nih.gov The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.

Detection is commonly achieved using an ultraviolet (UV) detector. The wavelength for detection would be selected based on the UV absorbance spectrum of "this compound," likely in the range of 200-230 nm, which is characteristic for the urea (B33335) chromophore. nih.govsielc.com For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

A study on the analysis of 1,3-dicyclohexylurea (B42979) in human serum utilized an HPLC/UV system for separation and detection. nih.gov While the specific conditions were tailored for that particular analyte, the general principles of using a C18 column with a gradient of acetonitrile and water are broadly applicable. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Urea Compound Analysis

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions that could be adapted for the analysis of "this compound".

Gas Chromatography (GC) can also be employed for the analysis of "this compound," although it may require derivatization to enhance the compound's volatility and thermal stability. Direct analysis of ureas by GC can be challenging due to their polarity and potential for thermal degradation in the injector port and column.

A common derivatization strategy for ureas involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). This process replaces the active hydrogens on the urea nitrogens with trifluoroacetyl groups, resulting in a more volatile and less polar derivative that is amenable to GC analysis. A similar approach has been successfully used for the gas-chromatographic determination of the related compound 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea after its denitrosation to the parent urea. rsc.org

The derivatized sample would then be injected into a GC system equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), which separates compounds based on their boiling points and interactions with the stationary phase. Detection could be achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation.

Table 2: Potential GC-FID Method Parameters (Post-Derivatization)

| Parameter | Setting |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table outlines potential GC-FID conditions for the analysis of a derivatized form of "this compound".

Applications of Mass Spectrometry in Metabolite Identification and Quantification in Research Samples

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is an indispensable tool for the identification and quantification of metabolites of "this compound" in research samples. thermofisher.com High-resolution mass spectrometry (HRMS), for example, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. thermofisher.com

In a typical metabolite identification workflow, a biological sample (e.g., plasma, urine, or tissue homogenate) would be analyzed by LC-MS. The resulting data would be scrutinized for signals that are chromatographically related to the parent drug but have different mass-to-charge ratios (m/z). These differences in m/z can indicate specific metabolic transformations, such as hydroxylation (+16 Da), dehalogenation (-35 Da), or glucuronidation (+176 Da).

Tandem mass spectrometry (MS/MS) is then used to further elucidate the structure of potential metabolites. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable structural information, helping to pinpoint the site of metabolic modification. For instance, a study on the identification of 1,3-dicyclohexylurea in human serum utilized HPLC coupled with mass spectrometry to analyze the compound and its characteristic fragments. nih.govnih.gov

For quantitative analysis, a technique such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used with a triple quadrupole mass spectrometer. This highly selective and sensitive method involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, allowing for accurate quantification even in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment and Complex Mixture Analysis in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of "this compound." ¹H NMR and ¹³C NMR are the most common NMR experiments used for organic compounds.

The ¹H NMR spectrum would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons on the cyclohexyl rings and adjacent to the chlorine and nitrogen atoms would be characteristic. The integration of the signals would be proportional to the number of protons, which can be used to confirm the ratio of different groups within the molecule.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the carbons of the cyclohexyl rings. The chemical shifts of these carbons provide further confirmation of the molecular structure. For example, in various urea derivatives, the carbonyl carbon typically appears in the range of δ 153-160 ppm in the ¹³C NMR spectrum. uva.nl

For purity assessment, a highly pure reference standard of "this compound" would be analyzed by NMR. The presence of any additional signals in the spectrum of a test sample would indicate the presence of impurities. Quantitative NMR (qNMR) can also be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.

Development of Bioanalytical Assays for In Vitro and Animal Tissue Samples

The development of robust and validated bioanalytical assays is essential for studying the behavior of "this compound" in biological systems. These assays are designed to accurately measure the concentration of the parent compound and its key metabolites in various biological matrices, such as plasma, blood, urine, and tissue homogenates.

LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The development of an LC-MS/MS assay for "this compound" would involve several key steps:

Method Development: This includes optimizing the chromatographic conditions to achieve good separation from endogenous matrix components and potential metabolites. The mass spectrometric parameters, such as the selection of precursor and product ions for MRM transitions, would also be optimized to maximize sensitivity and selectivity.

Sample Preparation: An efficient sample preparation procedure is crucial to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

The development of such assays enables crucial pre-clinical studies, providing data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of 1,3-disubstituted ureas is a mature field in organic chemistry, yet there remains a continuous drive for methods that are more efficient, sustainable, and versatile. nih.gov Traditional methods often involve the reaction of an amine with an isocyanate, phosgene (B1210022), or a phosgene equivalent. commonorganicchemistry.com Future research into the synthesis of 1,3-Bis(2-chlorocyclohexyl)urea (B14014926) and its analogues could focus on greener and more atom-economical approaches.

One-pot, multi-component reactions represent a promising strategy for improving synthetic efficiency. x-mol.net The development of catalytic systems that can directly couple 2-chlorocyclohexylamine with a carbonyl source, such as carbon dioxide, would be a significant advancement in sustainable chemistry. nih.gov Furthermore, exploring solvent-free reaction conditions or the use of environmentally benign solvents could substantially reduce the environmental impact of the synthesis. researchgate.netresearchgate.net The use of solid-state reagents like triphosgene or activators like 1,1'-carbonyldiimidazole (CDI) can offer safer alternatives to gaseous phosgene. nih.govcommonorganicchemistry.com

| Synthetic Method | Key Reactants | Potential Advantages | Reference |

|---|---|---|---|

| Isocyanate-Based Synthesis | 2-chlorocyclohexyl isocyanate + 2-chlorocyclohexylamine | High yield, simple procedure | commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) Activation | 2-chlorocyclohexylamine + CDI | Avoids toxic phosgene, good for symmetrical ureas | nih.gov |

| Green Catalytic Routes | 2-chlorocyclohexylamine + CO2 + Catalyst | Sustainable, utilizes waste product (CO2) | nih.gov |

| Curtius Rearrangement | 2-chlorocyclohexanecarboxylic acid | Useful when the corresponding amine is not readily available | commonorganicchemistry.com |

Integration with Advanced Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

To understand the biological effects of this compound, its integration with advanced "omics" technologies is essential. These high-throughput methods can provide a global view of the molecular changes induced by the compound within a biological system.

Proteomics: Urea (B33335) is widely used in proteomics as a denaturant to solubilize proteins for analysis. nih.gov However, this can lead to chemical modifications (carbamylation) that interfere with results. Investigating how this compound interacts with the proteome could reveal its cellular targets. Techniques like thermal proteome profiling (TPP) or chemical proteomics could identify proteins that bind to the compound, offering clues to its mechanism of action. Given its reactive chloro groups, the compound could potentially form covalent adducts with proteins, which could be identified using mass spectrometry.

Metabolomics: Non-targeted metabolomics can be employed to identify the compound and its metabolites in biological fluids. A study successfully identified the related compound 1,3-dicyclohexylurea (B42979) in human plasma using a combination of HPLC, mass spectrometry, and computational models. nih.gov A similar approach could be used to track the metabolic fate of this compound, identifying metabolic pathways it perturbs and elucidating its biotransformation products. This information is crucial for understanding its biological activity and persistence.

| Technology | Research Goal | Key Considerations | Reference |

|---|---|---|---|

| Chemical Proteomics | Identify direct protein targets | Potential for covalent modification by chloro groups | nih.gov |

| Non-Targeted Metabolomics | Identify metabolites and perturbed pathways | Requires robust analytical methods (LC-MS/MS) and data analysis | nih.gov |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression | Provides insight into cellular response to the compound | N/A |

Application in the Development of Research Tools and Chemical Probes for Biological Systems

The structure of this compound makes it an attractive scaffold for the development of chemical probes. Chemical probes are small molecules used to study biological processes or targets, such as enzymes or receptors. rsc.org Many bioactive urea derivatives have been identified as potent enzyme inhibitors, for example, of soluble epoxide hydrolase. nih.govnih.gov

By modifying the this compound structure, it could be converted into a valuable research tool. For instance, the incorporation of a reporter tag, such as a fluorophore or a biotin handle, would allow for the visualization of the compound's subcellular localization or the isolation of its binding partners. The two chloro groups offer sites for potential covalent attachment to biological targets, which could be exploited to create irreversible inhibitors or activity-based probes. Such probes would be invaluable for identifying the compound's targets and dissecting its mechanism of action in a complex biological environment.

Advanced Computational Design of Next-Generation Analogues with Tailored Research Profiles

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. nih.gov These in silico methods can be applied to this compound to design next-generation analogues with enhanced potency, selectivity, or specific research applications. mdpi.comnih.gov

Structure-activity relationship (SAR) studies, guided by computational docking, can predict how modifications to the chlorocyclohexyl groups or the urea linker would affect binding to a putative target protein. nih.govnih.gov For example, if a target protein is identified, docking simulations could guide the synthesis of new analogues with optimized interactions within the binding pocket. Quantitative structure-activity relationship (QSAR) models could also be developed to correlate structural features with biological activity, accelerating the discovery of more potent compounds. These computational approaches reduce the need for extensive empirical screening, making the research process more efficient and cost-effective.

| Computational Method | Objective | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein | Identification of key binding interactions to guide analogue design | mdpi.comnih.gov |

| QSAR | Correlate chemical structure with biological activity | A predictive model to estimate the activity of unsynthesized analogues | nih.gov |

| Molecular Dynamics Simulation | Simulate the dynamic behavior of the compound-target complex | Assessment of binding stability and conformational changes | nih.gov |

Role in Advancing Fundamental Understanding of Chemical Biology and Organic Reactivity

Beyond specific applications, the study of this compound can contribute to a fundamental understanding of chemical principles. The interplay between the urea functional group, capable of acting as both a hydrogen bond donor and acceptor, and the reactive chloro-substituents on a flexible cyclohexyl ring system presents a rich platform for studying organic reactivity.

Investigations into the intramolecular and intermolecular interactions of this compound can provide insights into molecular recognition and self-assembly processes. The reactivity of the chloro groups, influenced by the adjacent urea moiety and the stereochemistry of the cyclohexyl ring, could be explored in various reaction types. For example, studying its participation in cyclization reactions or its behavior under different catalytic conditions could reveal novel reaction pathways. uu.nl The Biginelli reaction, a classic multi-component reaction involving urea, demonstrates the versatile reactivity of the urea scaffold, and exploring analogous reactions with this compound could lead to new synthetic methodologies. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(2-chlorocyclohexyl)urea, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition of 2-chlorocyclohexylamine to a urea precursor or through reaction of isocyanate derivatives with substituted amines. Key parameters include:

- Stoichiometric control : Maintain a 1:1 molar ratio of isocyanate to amine to minimize side reactions (e.g., dimerization) .

- Catalyst selection : Triethylamine is commonly used to deprotonate amines and enhance reactivity .

- Solvent system : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity .

- Temperature optimization : Reactions are often conducted at 60–80°C to balance kinetics and thermal stability .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and cyclohexyl group geometry (e.g., axial vs. equatorial chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 303.8) .

- Infrared (IR) Spectroscopy : Urea carbonyl stretching (~1640–1680 cm) and N–H bending (~1550 cm) confirm functional groups .

- Elemental Analysis : Verify %C, %H, %N, and %Cl to ±0.3% deviation from theoretical values .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of airborne particulates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm stereochemistry .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of molecular geometry (e.g., SHELXL refinement) .

- Isotopic Labeling : Use N-labeled precursors to distinguish urea NH signals from solvent artifacts .

- Statistical Analysis : Apply principal component analysis (PCA) to IR/NMR datasets to identify outliers or systematic errors .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing energy transfer in closed systems .

- Green Chemistry Metrics : Calculate atom economy and E-factors to minimize waste; replace chlorinated solvents with cyclopentyl methyl ether (CPME) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .

- pH-Rate Profiling : Conduct stability assays at pH 1–13 to identify hydrolysis-prone functional groups (e.g., urea linkage) .

Data Analysis and Critical Evaluation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, exposure times) .

- Dose-Response Modeling : Fit data to Hill equations to compare EC values and assess statistical significance .

- Quality Control : Validate assay reproducibility via positive/negative controls and blinded replicates .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) in water/octanol systems .

- Density Functional Theory (DFT) : Calculate dipole moments and electrostatic potential surfaces to guide derivatization strategies .

- QSAR Modeling : Train models on urea analogs to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.